N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide
Description
N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a heterocyclic compound featuring a [1,2,4]triazolo[4,3-b]pyridazine core linked to a piperidine-4-carboxamide moiety.
Properties
Molecular Formula |
C19H22N6O3 |
|---|---|
Molecular Weight |
382.4 g/mol |
IUPAC Name |
N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide |
InChI |
InChI=1S/C19H22N6O3/c1-27-14-3-4-16(28-2)15(11-14)21-19(26)13-7-9-24(10-8-13)18-6-5-17-22-20-12-25(17)23-18/h3-6,11-13H,7-10H2,1-2H3,(H,21,26) |
InChI Key |
NKDXMBHTBGWBDB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CCN(CC2)C3=NN4C=NN=C4C=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Pyridazine Formation: The triazole intermediate is then reacted with suitable reagents to form the pyridazine ring.
Piperidine Introduction: The piperidine moiety is introduced through nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Final Coupling: The final step involves coupling the 2,5-dimethoxyphenyl group with the triazolo-pyridazinyl-piperidine intermediate using amide bond formation techniques, such as using carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The aromatic rings and piperidine moiety can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the nitro groups or other reducible functionalities using agents like lithium aluminum hydride or hydrogenation catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and piperidine moiety using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe or ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, or it may act as an agonist or antagonist at specific receptors in the nervous system.
Comparison with Similar Compounds
Core Scaffold Modifications
Compound 1 : N-[(4-propoxyphenyl)methyl]-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide ()
- Structural Differences : Replaces the 2,5-dimethoxyphenyl group with a 4-propoxyphenylmethyl substituent.
- Impact: Molecular Weight: 394.48 g/mol (vs. target compound’s ~422 g/mol, estimated), suggesting lower lipophilicity.
Compound 2 : Pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazine Derivatives ()
Substituent Effects on Bioactivity
Compound 3 : Lin28-1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) ()
- Structural Differences : Contains a methyl-triazolo-pyridazine group linked to phenylacetamide.
- Impact :
Compound 4: E-4b ((E)-2-(Benzoylamino)-3-[3,5-dimethyl-1-(1,2,4-triazolo[4,3-b]pyridazin-6-yl)-1H-pyrazol-4-yl]-propenoic acid) ()
Physicochemical and Pharmacokinetic Properties
Compound 5 : N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide ()
- Structural Differences : Incorporates a trifluoromethyl group on the triazolo-pyridazine core.
Comparative Data Table
Biological Activity
N-(2,5-dimethoxyphenyl)-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C₁₈H₁₈N₄O₂
- Molecular Weight : 318.36 g/mol
- LogP : 3.5 (indicating moderate lipophilicity)
Antitumor Activity
Research has indicated that derivatives of triazolo-pyridazine compounds exhibit significant antitumor activity. For instance, a study evaluated several derivatives against various cancer cell lines, revealing that some compounds demonstrated IC50 values in the low micromolar range (1.06 to 2.73 μM) against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
| Compound | A549 IC50 (μM) | MCF-7 IC50 (μM) | HeLa IC50 (μM) |
|---|---|---|---|
| 12e | 1.06 ± 0.16 | 1.23 ± 0.18 | 2.73 ± 0.33 |
Anti-inflammatory Activity
Another critical aspect of this compound's activity is its anti-inflammatory potential. In vitro assays have shown that related compounds can inhibit COX-2 activity with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 μmol) .
The biological activity of this compound is thought to involve several mechanisms:
- Kinase Inhibition : The compound has been shown to inhibit specific kinases involved in cancer proliferation.
- Receptor Modulation : It may interact with various receptors that regulate inflammatory pathways.
Study on Antitumor Effects
A notable study synthesized a series of triazolo-pyridazine derivatives and tested their cytotoxic effects on several cancer cell lines. The most promising compound exhibited an IC50 value of 1.06 μM against A549 cells, indicating potent antitumor properties .
Evaluation of Anti-inflammatory Properties
In another investigation focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX-2 enzyme activity. Compounds showed effective inhibition similar to established anti-inflammatory medications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
